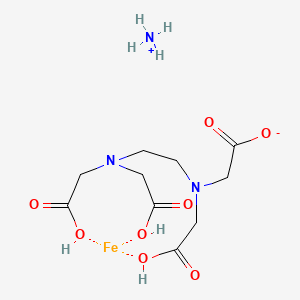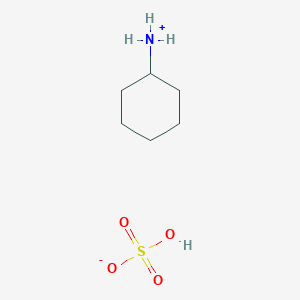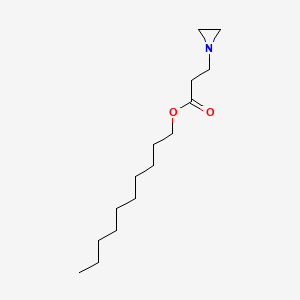
Propionic acid, 3-(1-aziridinyl)-, decyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aziridinyl)propionic acid decyl ester is an organic compound with the molecular formula C15H29NO2. It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a decyl ester group, and the hydrogen atom of the β-carbon is replaced by an aziridinyl group. This compound is known for its unique chemical structure, which imparts distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aziridinyl)propionic acid decyl ester typically involves the esterification of 3-(1-Aziridinyl)propionic acid with decanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Aziridinyl)propionic acid decyl ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
3-(1-Aziridinyl)propionic acid decyl ester undergoes various chemical reactions, including:
Oxidation: The aziridinyl group can be oxidized to form corresponding oxazolidinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aziridinyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: 3-(1-Aziridinyl)propanol
Substitution: Substituted aziridines
科学的研究の応用
3-(1-Aziridinyl)propionic acid decyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form covalent bonds with DNA.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(1-Aziridinyl)propionic acid decyl ester involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridinyl group is highly reactive and can form three-membered ring structures with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in enzyme inhibition and protein modification studies, where the compound can irreversibly inhibit enzyme activity by forming covalent bonds with active site residues.
類似化合物との比較
Similar Compounds
- 3-(1-Aziridinyl)propionic acid methyl ester
- 3-(1-Aziridinyl)propionic acid ethyl ester
- 3-(1-Aziridinyl)propionic acid butyl ester
Uniqueness
3-(1-Aziridinyl)propionic acid decyl ester is unique due to its longer alkyl chain, which imparts increased hydrophobicity and potentially enhances its interaction with lipid membranes. This property can be advantageous in drug delivery applications, where increased membrane permeability is desired. Additionally, the longer alkyl chain may influence the compound’s solubility and reactivity, making it distinct from its shorter-chain analogs.
特性
CAS番号 |
4078-31-3 |
|---|---|
分子式 |
C15H29NO2 |
分子量 |
255.40 g/mol |
IUPAC名 |
decyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-14-18-15(17)10-11-16-12-13-16/h2-14H2,1H3 |
InChIキー |
PICLSMCDEFZQTO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)CCN1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


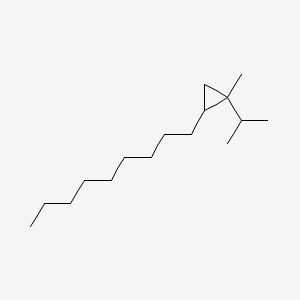
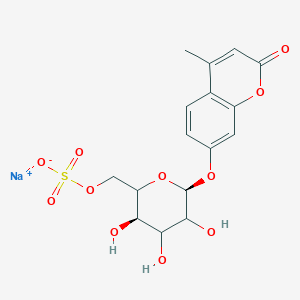
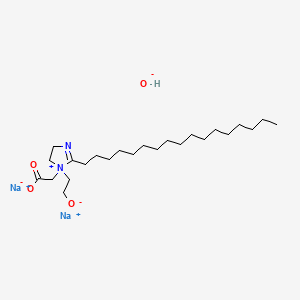
![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
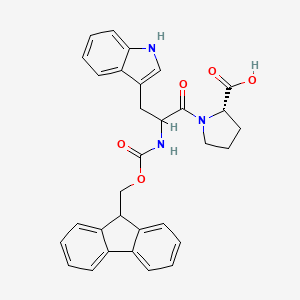
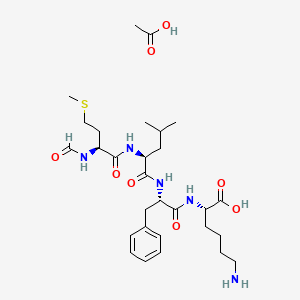
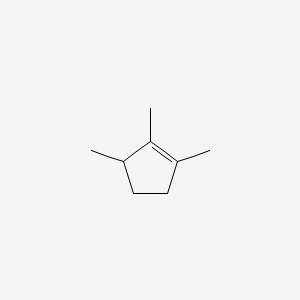
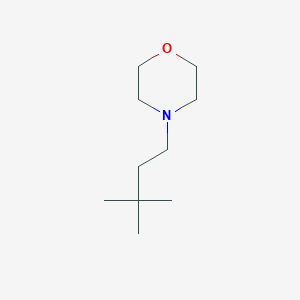
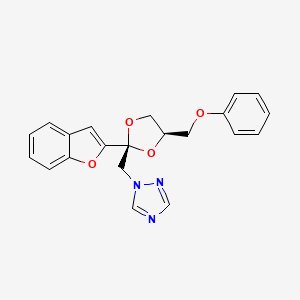
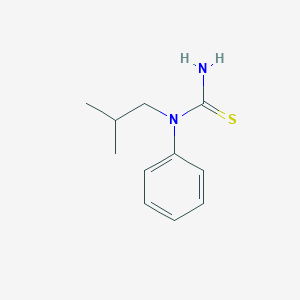
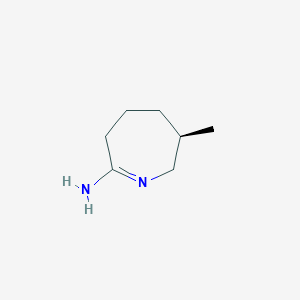
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
